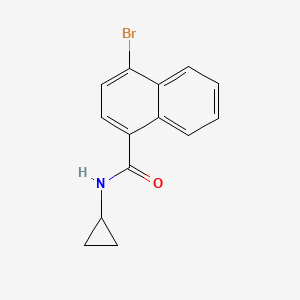

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

描述

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopropyl group attached to the nitrogen atom of the carboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide typically involves the following steps:

-

Bromination of Naphthalene: : The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

-

Formation of Naphthalene-1-carboxylic Acid: : The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction. This can be done using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

-

Amidation Reaction: : The naphthalene-1-carboxylic acid is then reacted with cyclopropylamine to form the desired this compound. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

化学反应分析

Types of Reactions

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

-

Substitution Reactions: : The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

-

Reduction Reactions: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution Reactions: Yield substituted naphthalene derivatives with various functional groups replacing the bromine atom.

Reduction Reactions: Produce amine derivatives of the original compound.

Oxidation Reactions: Result in the formation of naphthoquinones or other oxidized products.

科学研究应用

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

作用机制

The mechanism of action of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group and the bromine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

4-Bromo-N-methylnaphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.

4-Bromo-N-ethylnaphthalene-1-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

4-Bromo-N-propylnaphthalene-1-carboxamide: Similar structure but with a propyl group instead of a cyclopropyl group.

Uniqueness

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

生物活性

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopropyl group. These characteristics confer distinct biological activities that are currently under investigation for potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{11}BrN_{2}O, with a molecular weight of approximately 276.15 g/mol. Its structure is characterized by the following features:

- Bromine atom at the 4-position of the naphthalene ring

- Cyclopropyl group attached to the nitrogen atom of the carboxamide functional group

These structural elements are pivotal in influencing the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.

- Receptors : It can modulate receptor activity, affecting signaling pathways within cells.

- DNA Interactions : Potential interactions with DNA may lead to alterations in gene expression.

The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity for these targets, which is crucial for its biological efficacy .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly U937 human myeloid leukemia cells. It does not exhibit cytotoxic effects on normal cells, indicating a potential therapeutic window .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Inhibition of U937 cell proliferation | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- Synthesis and Evaluation : A study reported a synthesis route involving bromination and subsequent amide formation. The resulting compounds were evaluated for their ability to inhibit cancer cell proliferation, showing promising results against U937 cells without significant toxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the cyclopropyl group or the naphthalene ring can significantly affect biological activity. This highlights the importance of structural optimization in drug design .

- Potential Applications : The compound's unique properties position it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

常见问题

Basic Research Questions

Q. Q1. What synthetic strategies are recommended for preparing 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide, and how can intermediates be characterized?

Answer: The compound can be synthesized via a two-step approach:

Bromination of naphthalene-1-carboxylic acid : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. The bromine atom typically substitutes at the 4-position due to the directing effects of the carboxylic acid group.

Amide coupling : React 4-bromonaphthalene-1-carboxylic acid with cyclopropylamine using coupling agents like EDCI/HOBt or DCC in dichloromethane (DCM) at room temperature.

Characterization methods :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ ≈ 304.05 g/mol).

- XRD (if crystalline) : Use SHELX programs for structure refinement .

Q. Q2. How can researchers distinguish between competing reaction pathways during bromination of the naphthalene core?

Answer: Controlled experiments with varying reagents and conditions are critical:

- Regioselectivity : Compare outcomes using Br₂ vs. NBS. NBS minimizes polybromination but requires radical initiators (e.g., AIBN).

- Solvent effects : Polar solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents (e.g., CCl₄) may slow reactivity.

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Monitoring : Use TLC or in-situ IR to track intermediate formation.

Example data contradiction : If unexpected di-brominated products appear, revisit reaction stoichiometry or employ protecting groups for the carboxylic acid .

Advanced Research Questions

Q. Q3. What analytical approaches resolve discrepancies in crystallographic data for this compound?

Answer: Crystallographic anomalies (e.g., disordered cyclopropyl groups or ambiguous Br positions) require:

- High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion.

- SHELXL refinement : Use restraints for anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands if twinning is suspected .

- Validation tools : Check R-factors (R₁ < 0.05), Fo-Fc maps, and CCDC deposition guidelines.

Case study : A 2023 study on a similar naphthalene derivative found that improper handling of Br⋯π interactions led to misinterpretation of packing motifs. Re-refinement with SHELXL-D revealed overlooked hydrogen bonds .

Q. Q4. How can computational methods explain unexpected reactivity in the cyclopropane-amide moiety?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the cyclopropane ring. High ring strain (≈27 kcal/mol) may increase susceptibility to nucleophilic attack.

- NBO analysis : Evaluate hyperconjugation between the cyclopropane C–C bonds and the amide carbonyl, which stabilizes the transition state during hydrolysis.

- MD simulations : Simulate solvation effects (e.g., in DMSO or water) to predict degradation pathways .

Example : A 2024 PubChem study on a bromophenyl-triazole-carboxamide showed that cyclopropane ring distortion under acidic conditions correlates with calculated bond angles deviating by >5° from ideal .

Q. Q5. What strategies address conflicting spectroscopic data between theoretical and experimental results?

Answer:

- NMR chemical shift prediction : Use ACD/Labs or ChemDraw software to compare experimental shifts with computed values (e.g., GIAO method). Discrepancies >0.5 ppm may indicate impurities or tautomerism.

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening.

- X-ray vs. solution structures : Crystalline environments may stabilize conformers absent in solution. Cross-validate with NOESY/ROESY for spatial proximity data .

属性

IUPAC Name |

4-bromo-N-cyclopropylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-8-7-12(14(17)16-9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNUWFQCYRPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742841 | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-49-3 | |

| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。